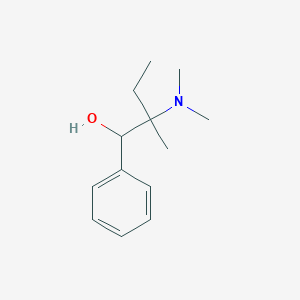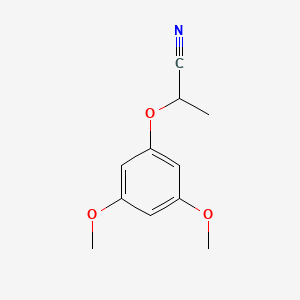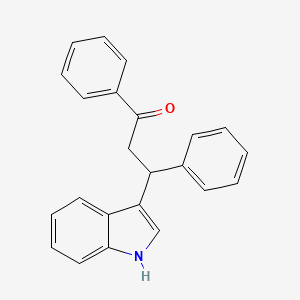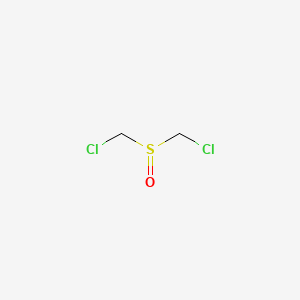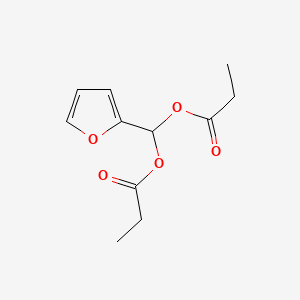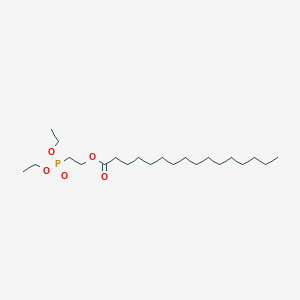amino}benzoate CAS No. 6859-37-6](/img/structure/B14730682.png)
Ethyl 4-{[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl](formyl)amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate ester, the introduction of the formyl group, and the attachment of the dioxocyclohexyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxocyclohexyl groups may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A simpler analog with similar ester and benzoate functionalities.
4,4’-Dimethylbiphenyl: Shares the biphenyl structure but lacks the ester and formyl groups.
Uniqueness
Ethyl 4-{3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propylamino}benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
6859-37-6 |
|---|---|
Molecular Formula |
C29H37NO7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
ethyl 4-[3,3-bis(4,4-dimethyl-2,6-dioxocyclohexyl)propyl-formylamino]benzoate |
InChI |
InChI=1S/C29H37NO7/c1-6-37-27(36)18-7-9-19(10-8-18)30(17-31)12-11-20(25-21(32)13-28(2,3)14-22(25)33)26-23(34)15-29(4,5)16-24(26)35/h7-10,17,20,25-26H,6,11-16H2,1-5H3 |
InChI Key |
MUGYLLUVBCWSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(C2C(=O)CC(CC2=O)(C)C)C3C(=O)CC(CC3=O)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


